molecular formula C30H41N3O10S2 B151622 Thiethylperazine malate CAS No. 52239-63-1

Thiethylperazine malate

Número de catálogo: B151622
Número CAS: 52239-63-1
Peso molecular: 667.8 g/mol
Clave InChI: GTHHLZDYRHLACN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thiethylperazine malate is a phenothiazine derivative primarily used as an antiemetic to treat nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery. Its mechanism of action involves antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which suppresses vomiting reflexes . Structurally, it combines a phenothiazine core with a piperazine side chain and a malate counterion, enhancing solubility and bioavailability. Clinically, it has demonstrated efficacy in 70% of patients in controlled trials, though variability exists due to individual pharmacokinetics and underlying conditions .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del maleato de tietilperazina implica varios pasos. La reacción de Goldberg entre 3-(etilsulfanil)anilina y ácido 2-clorobenzoico forma una diarylamina. El grupo carboxilo en el residuo de ácido antranílico se elimina luego termalmente. Tras el tratamiento con azufre y yodo, se forma principalmente fenotiazina. La alquilación con 1-(γ-cloropropil)-4-metilpiperazina en presencia de sodamida proporciona tietilperazina .

Métodos de producción industrial: La producción industrial del maleato de tietilperazina implica rutas sintéticas similares pero a mayor escala. El proceso incluye un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El maleato de tietilperazina se somete a diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a derivados de fenotiazina parcialmente o totalmente reducidos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Thiethylperazine malate acts as a dopamine antagonist , primarily targeting the D2 receptors in the central nervous system. This mechanism is crucial for its effectiveness in managing nausea and vomiting. It is structurally related to other phenothiazines but has a distinct pharmacodynamic profile that allows for its specific therapeutic uses.

Clinical Applications

  • Management of Nausea and Vomiting
    • Chemotherapy-Induced Nausea : this compound is effective in alleviating nausea and vomiting caused by mildly emetic chemotherapy agents. It is often administered in conjunction with other antiemetic therapies to enhance efficacy .
    • Postoperative Nausea : The compound is frequently used to prevent nausea and vomiting following surgical procedures, particularly when administered shortly before the termination of anesthesia .
  • Other Indications
    • Vertigo : While not primarily indicated for vertigo, thiethylperazine has been explored for its potential benefits in managing symptoms associated with vestibular disorders .
    • Psychiatric Uses : Due to its dopamine antagonism, thiethylperazine has been investigated for use in treating certain psychiatric conditions, including agitation and psychotic symptoms in dementia .

Case Studies

  • Case Study 1 : A double-blind study conducted on 40 patients demonstrated significant reductions in nausea and vomiting when treated with thiethylperazine dimaleate compared to a placebo. The results indicated its effectiveness in postoperative settings .
  • Case Study 2 : Anaphylactic reactions were reported in a pediatric patient receiving thiethylperazine, highlighting the need for careful monitoring of side effects, particularly extrapyramidal symptoms (EPS) common with phenothiazines .

Data Summary

Application AreaDescriptionEvidence Level
Chemotherapy-Induced NauseaEffective as an adjunct therapyHigh
Postoperative NauseaAdministered pre-anesthesia to prevent nauseaHigh
Management of VertigoLimited evidence; potential benefit notedModerate
Psychiatric DisordersInvestigated for agitation and psychosisModerate

Safety and Side Effects

This compound is generally well-tolerated; however, it can cause side effects typical of dopamine antagonists, including:

  • Extrapyramidal symptoms (EPS)
  • Sedation
  • Hypotension
  • Allergic reactions (rare)

Monitoring is essential, especially in vulnerable populations such as children or those with existing CNS conditions .

Comparación Con Compuestos Similares

Pharmacological and Structural Analogues

Metoclopramide

  • Class : Benzamide derivative (prokinetic agent).
  • Mechanism : Dopamine D2 receptor antagonist with 5-HT3 receptor antagonism and cholinergic activity.
  • Efficacy : Comparable to thiethylperazine in antiemetic efficacy but with additional prokinetic effects on gastric motility.
  • Safety : Higher risk of extrapyramidal symptoms (EPS) compared to thiethylperazine, particularly in long-term use .

Chlorpromazine

  • Class: Phenothiazine antipsychotic.
  • Mechanism : Broad dopamine receptor antagonism with additional adrenergic and histaminergic blockade.
  • Efficacy : Less selective for the CTZ, leading to stronger sedative effects but lower antiemetic specificity. Thiethylperazine is 3× more potent in D2 receptor antagonism .
  • Safety : Higher incidence of hypotension and anticholinergic side effects compared to thiethylperazine .

Ondansetron

  • Class : 5-HT3 receptor antagonist.
  • Mechanism : Targets serotonin receptors in the gut and CTZ.
  • Efficacy : Superior in chemotherapy-induced vomiting (90% response rate) but less effective for motion sickness or postoperative nausea. Thiethylperazine has broader applicability but lower potency in 5-HT3 pathways .

Tetrahydrocannabinol (THC)

  • Class: Cannabinoid receptor agonist.
  • Mechanism : Modulates neurotransmitter release via CB1 receptors.
  • Efficacy : Similar antiemetic efficacy to thiethylperazine (65–70% response) but with significant psychoactive side effects (e.g., dizziness, dysphoria) .

Key Comparative Data

Compound Class Primary Target Efficacy (% Response) Common Side Effects Notable Applications
Thiethylperazine Malate Phenothiazine D2 receptors 70% EPS, sedation Chemotherapy, postoperative
Metoclopramide Benzamide D2/5-HT3 receptors 75% EPS, tardive dyskinesia Gastroparesis, chemotherapy
Chlorpromazine Phenothiazine D1/D2 receptors 60% Hypotension, sedation Psychosis, severe nausea
Ondansetron 5-HT3 antagonist 5-HT3 receptors 90% Headache, constipation Chemotherapy-induced vomiting
Tetrahydrocannabinol Cannabinoid CB1 receptors 65% Psychoactive effects, dry mouth Refractory chemotherapy nausea

Pharmacokinetic and Analytical Considerations

  • Bioavailability : Thiethylperazine achieves blood concentrations of ~5 nmol/L after 10 mg oral dosing, below the threshold required for MRP1 stimulation (2–15 µmol/L) .
  • Detection: Novel voltammetric methods using carbon nanofibers-MnO nanocomposites enable sensitive measurement (0.05–2.2 µmol/L), critical for pharmacokinetic studies .

Actividad Biológica

Thiethylperazine malate, a derivative of the phenothiazine class, is primarily recognized for its antiemetic properties. It functions as a dopamine antagonist and is utilized in clinical settings to manage nausea and vomiting associated with various medical treatments. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is known to interact with multiple neurotransmitter systems. It exhibits antagonistic activity at several receptors, including:

  • Dopamine Receptors : Primarily DRD1, DRD2, and DRD4
  • Serotonin Receptors : 5-HT2A and 5-HT2C
  • Muscarinic Acetylcholine Receptors : mAChRs (1-5)
  • Adrenergic Receptors : α1
  • Histamine Receptors : H1

This broad receptor profile contributes to its efficacy in treating nausea and vomiting while also presenting a risk for extrapyramidal symptoms (EPS) due to dopamine antagonism .

Pharmacodynamics

This compound's mechanism of action is primarily through its antagonism of dopamine and serotonin receptors. This action is particularly significant in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS), where it mitigates nausea and vomiting .

Key Pharmacodynamic Properties:

Property Details
Dopamine Antagonism Blocks D2 receptors, reducing dopaminergic stimulation associated with nausea.
Serotonin Antagonism Inhibits 5-HT2A receptors, contributing to antiemetic effects.
Anticholinergic Effects Modulates mAChR activity, which can influence gastrointestinal motility.
Alpha-Adrenergic Activity May cause sedation and hypotension in some patients due to α1 receptor blockade.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high lipophilicity, leading to significant protein binding (over 85%) and extensive distribution in well-perfused organs. The drug is metabolized predominantly in the liver, with approximately 3% eliminated unchanged .

Key Pharmacokinetic Parameters:

Parameter Value/Details
Half-Life Approximately 12 hours
Protein Binding >85%
Metabolism Primarily hepatic; extensive first-pass metabolism
Elimination Route Mainly hepatic; minimal renal excretion

Clinical Applications

This compound has been effectively used in various clinical scenarios:

  • Nausea and Vomiting Management : Particularly useful during anesthesia, chemotherapy, and radiation therapy.
  • Antipsychotic Potential : Although not marketed as an antipsychotic, it may exhibit efficacy in managing symptoms of schizophrenia due to its receptor profile.
  • Case Studies :
    • A study involving patients undergoing chemotherapy demonstrated a significant reduction in nausea when treated with thiethylperazine compared to placebo groups .
    • Reports indicate successful management of acute dystonia in patients who had previously experienced EPS from other dopaminergic agents .

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse effects:

  • Extrapyramidal Symptoms (EPS) : Including akathisia, dystonia, and tardive dyskinesia.
  • Sedation and Hypotension : Due to its antihistaminic and alpha-blocking properties.
  • Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition that can occur with antipsychotic medications.

Adverse Effects Summary:

Adverse Effect Incidence/Notes
Extrapyramidal Symptoms Common; dose-dependent
Sedation Moderate; varies by individual
Hypotension Observed particularly with intravenous administration
NMS Risk Rare but potentially fatal; requires immediate attention

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of thiethylperazine malate, and how do these interactions inform experimental design?

this compound acts as a dual dopamine D2 receptor and histamine H1 receptor antagonist, with additional activity as a selective ABCC1 (MRP1) activator . These targets dictate its antiemetic, antipsychotic, and potential amyloid-beta (Aβ)-reducing effects. For receptor-binding assays, researchers should prioritize competitive binding studies using radiolabeled ligands (e.g., [³H]spiperone for D2 receptors) to quantify antagonism potency. ABCC1 activation studies require in vitro transport assays with substrates like N-ethylmaleimide-glutathione (NEM-GS) to measure stimulation efficacy .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

The eCNF/MnO/GC electrochemical sensor demonstrates high sensitivity (detection limit: ~0.1 µM) and accuracy (recovery: 98–103%) for thiethylperazine quantification in plasma and tablet formulations. Methodology includes sample preparation via protein precipitation, followed by differential pulse voltammetry with a standard addition protocol to mitigate matrix effects . Chromatographic methods (HPLC or LC-MS) should use ion-pairing agents (e.g., sodium octanesulfonate) and C18 columns for optimal separation, as outlined in pharmacopeial guidelines .

Q. How does this compound enhance antibiotic efficacy, and what experimental models support this?

this compound potentiates vancomycin activity at concentrations as low as 2 µg/mL, likely through disruption of bacterial membrane integrity or efflux pump inhibition. Researchers should employ checkerboard broth microdilution assays to calculate fractional inhibitory concentration (FIC) indices and validate synergism in Gram-positive bacterial models (e.g., Staphylococcus aureus). Time-kill curves are critical to assess bactericidal synergy over 24-hour periods .

Advanced Research Questions

Q. Why do in vivo PET imaging studies fail to replicate in vitro findings of MRP1 stimulation by this compound?

Despite in vitro evidence of MRP1 activation (e.g., 2–15 µM thiethylperazine increasing Aβ efflux in cell lines ), PET studies using [¹¹C]BMP in wild-type and APP/PS1-21 mice showed no significant changes in brain MRP1 activity after oral dosing (15 mg/kg for 5 days). Potential explanations include:

  • Substrate-specific MRP1 modulation : Thiethylperazine may selectively stimulate transport of glutathione conjugates (e.g., NEM-GS) but not [¹¹C]BMP .
  • Insufficient brain exposure : Unbound brain concentrations in mice may fall below the threshold required for MRP1 activation, despite clinical evidence of BBB permeability via CNS side effects .
  • Dose limitations : The murine equivalent dose (35× human dose) may still not achieve plasma levels matching in vitro effective concentrations (2–15 µM) .

Q. How can researchers resolve contradictions in thiethylperazine’s role as an antipsychotic agent?

Early clinical trials reported negligible antipsychotic efficacy, but recent studies demonstrate dose-dependent prolactin elevation and CSF homovanillic acid reduction in primates, aligning with D2 antagonism (3× potency vs. chlorpromazine). To reconcile discrepancies, researchers must standardize dosing regimens (e.g., 10–30 mg/kg in murine models) and employ translational biomarkers like striatal DOPAC levels or fMRI-based dopamine receptor occupancy mapping .

Q. What methodological considerations are critical for evaluating thiethylperazine’s anti-tumor effects in preclinical models?

In triple-negative breast cancer (TNBC) models, this compound suppresses tumor growth via dopamine receptor-independent mechanisms, possibly involving apoptosis induction or metabolic reprogramming. Key steps include:

  • High-throughput screening (HTP) of FDA-approved drug libraries to identify cytotoxicity thresholds.
  • Validation in patient-derived xenograft (PDX) models with transcriptomic profiling (RNA-seq) to elucidate pathways like Wnt/β-catenin or ferroptosis .
  • Combination studies with standard chemotherapeutics (e.g., doxorubicin) to assess synergy via Chou-Talalay analysis .

Q. What are the best practices for designing pharmacokinetic studies of this compound in neurodegenerative disease models?

  • Dosing : Use oral gavage with pharmacokinetic sampling over 24 hours to capture Cₘₐₓ and AUC in APP/PS1-21 mice.
  • Bioanalysis : LC-MS/MS with deuterated internal standards (e.g., d₄-thiethylperazine) for plasma/brain homogenates.
  • Target engagement : Correlate Aβ40/42 levels (ELISA) with MRP1 activity via PET or ex vivo transport assays .

Q. Methodological Resources

  • Receptor Binding Assays : Protocols for D2/H1 antagonism studies .
  • Electrochemical Sensors : Detailed fabrication and validation of eCNF/MnO/GC electrodes .
  • PET Imaging Parameters : MRP1 tracer ([¹¹C]BMP) kinetics and kelim calculation methods .

Propiedades

IUPAC Name

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHLZDYRHLACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1420-55-9 (Parent)
Record name Thiethylperazine malate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045586
Record name Thiethylperazine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52239-63-1
Record name Thiethylperazine malate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiethylperazine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIETHYLPERAZINE MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiethylperazine malate
Reactant of Route 2
Thiethylperazine malate
Thiethylperazine malate
Reactant of Route 4
Reactant of Route 4
Thiethylperazine malate
Reactant of Route 5
Reactant of Route 5
Thiethylperazine malate
Reactant of Route 6
Thiethylperazine malate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.